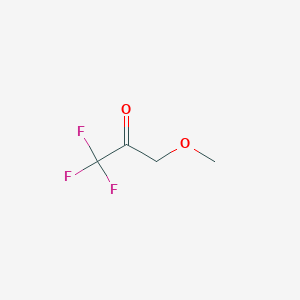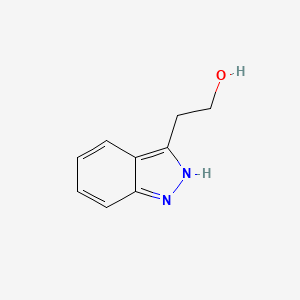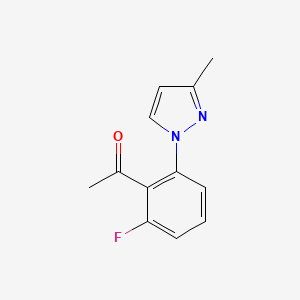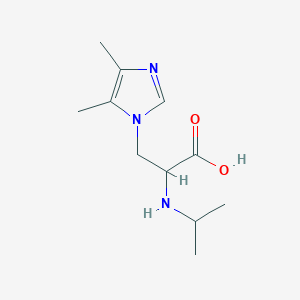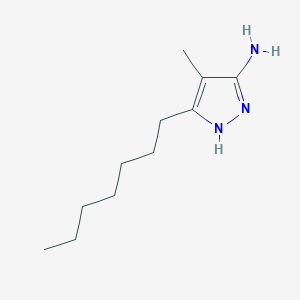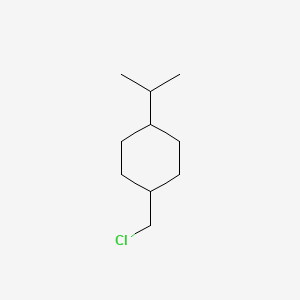
1-(Chloromethyl)-4-isopropylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-4-isopropylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a chloromethyl group at the first position and an isopropyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-isopropylcyclohexane typically involves the chloromethylation of 4-isopropylcyclohexane. One common method is the reaction of 4-isopropylcyclohexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as zinc chloride or aluminum chloride are often employed to accelerate the reaction and improve selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-4-isopropylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-4-isopropylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is employed in the study of biochemical pathways and the development of bioactive compounds.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-4-isopropylcyclohexane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive due to the presence of the electronegative chlorine atom, which makes the carbon atom susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a starting material .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of an isopropyl group.
1-(Chloromethyl)-4-tert-butylcyclohexane: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness: 1-(Chloromethyl)-4-isopropylcyclohexane is unique due to the presence of the isopropyl group, which imparts specific steric and electronic properties to the molecule. This affects its reactivity and the types of products formed in chemical reactions. The isopropyl group also influences the compound’s physical properties, such as boiling point and solubility, making it distinct from its analogs .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, material science, and industrial chemistry Its unique chemical properties and reactivity make it a valuable intermediate in various chemical processes
Propriétés
Formule moléculaire |
C10H19Cl |
|---|---|
Poids moléculaire |
174.71 g/mol |
Nom IUPAC |
1-(chloromethyl)-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-7H2,1-2H3 |
Clé InChI |
BIHOLIHAXYEUSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




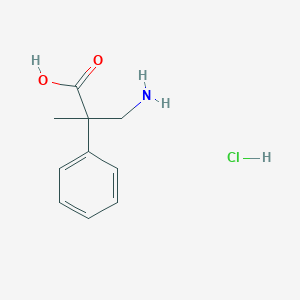
![[(Pentan-2-yl)oxy]acetic acid](/img/structure/B15323948.png)

